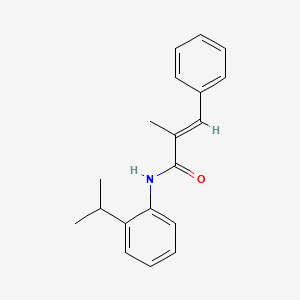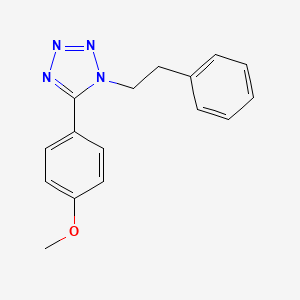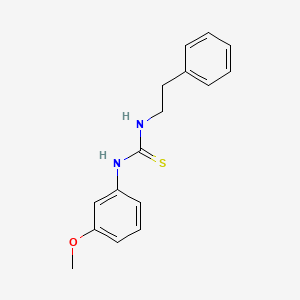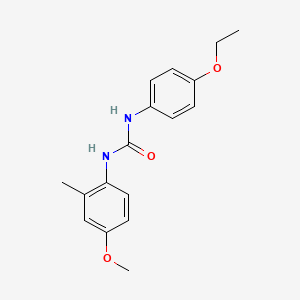
2-(4-chlorobenzyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzyl)naphthoquinone, also known as plumbagin, is a natural compound found in several plants, including Plumbago zeylanica, Drosera capensis, and Nepenthes khasiana. This compound has been studied for its potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzyl)naphthoquinone is complex and involves several pathways. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces apoptosis by activating the caspase cascade, inhibiting the NF-κB pathway, and disrupting mitochondrial function. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the production of inflammatory cytokines and enzymes by inhibiting the NF-κB pathway, reducing the activity of COX-2 and iNOS enzymes, and suppressing the activation of MAPKs. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone exerts its antimicrobial activity by disrupting the cell membrane, inhibiting DNA replication, and interfering with protein synthesis.
Biochemical and Physiological Effects
Plumbagin has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces DNA damage, inhibits angiogenesis (the formation of new blood vessels), and reduces the expression of cancer stem cell markers. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the levels of inflammatory cytokines, inhibits the activity of COX-2 and iNOS enzymes, and reduces the infiltration of immune cells. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone disrupts the cell membrane, inhibits DNA replication, and interferes with protein synthesis, leading to the death of the microbe.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorobenzyl)naphthoquinone in lab experiments include its natural origin, low toxicity, and broad-spectrum activity against various diseases. However, 2-(4-chlorobenzyl)naphthoquinone has some limitations, such as its poor solubility in water, instability in biological fluids, and potential toxicity at high doses.
Zukünftige Richtungen
The future directions of 2-(4-chlorobenzyl)naphthoquinone research include the development of novel formulations to enhance its solubility and stability, the identification of new targets and pathways for its therapeutic use, and the evaluation of its efficacy in clinical trials. Additionally, the potential use of 2-(4-chlorobenzyl)naphthoquinone in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy and reduce potential toxicity.
In conclusion, 2-(4-chlorobenzyl)naphthoquinone, also known as 2-(4-chlorobenzyl)naphthoquinone, is a natural compound with potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-chlorobenzyl)naphthoquinone have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.
Synthesemethoden
The synthesis of 2-(4-chlorobenzyl)naphthoquinone can be achieved through several methods, including the oxidation of 2-(4-chlorobenzyl)phenol using manganese dioxide, the oxidation of 2-(4-chlorobenzyl)aniline using potassium permanganate, and the condensation of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde. The latter method has been reported to be the most efficient and straightforward approach to synthesizing 2-(4-chlorobenzyl)naphthoquinone.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzyl)naphthoquinone has been studied for its potential therapeutic properties in various fields, including cancer, inflammation, and microbial infections. In cancer research, 2-(4-chlorobenzyl)naphthoquinone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Inflammation research has demonstrated that 2-(4-chlorobenzyl)naphthoquinone can reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone has been reported to possess antibacterial, antifungal, and antiviral properties.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYJSHYFFWGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]naphthalene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)



![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)